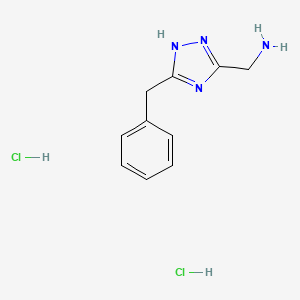

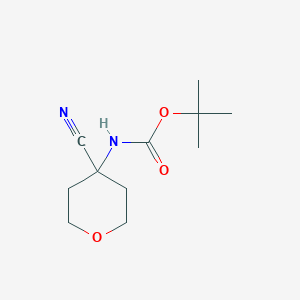

tert-butyl N-(4-cyanooxan-4-yl)carbamate

Vue d'ensemble

Description

“tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a chemical compound with the CAS Number: 519031-87-9 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 226.28 .Applications De Recherche Scientifique

Organic Synthesis and Intermediate Applications

- Enantioselective Synthesis : A study highlighted the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for crafting carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its role in nucleotide mimicry and potential therapeutic applications (Ober et al., 2004).

Catalysis and Chemical Transformations

- Palladium-Catalyzed Amidation : The use of tert-butyl carbamate in palladium-catalyzed cross-coupling reactions with various aryl halides demonstrates its versatility as a reagent for synthesizing desired compounds in moderate to excellent yields, underscoring its utility in complex organic synthesis (Qin et al., 2010).

Material Science and Sensory Applications

- Organogel and Nanofiber Formation : Research on benzothizole modified carbazole derivatives, where tert-butyl groups contribute significantly to gel formation and self-assembly into nanofibers, highlights the importance of tert-butyl carbamate derivatives in material science, particularly for constructing fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).

Environmental Chemistry

- CO2 Fixation : An innovative approach to atmospheric CO2 fixation using tert-butyl hypoiodite (t-BuOI) to convert unsaturated amines into cyclic carbamates demonstrates a potential pathway for carbon capture and utilization, turning greenhouse gases into valuable chemical feedstocks (Takeda et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(4-cyanooxan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMHNORFBIULNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)